2-[(3,4-Dichlorophenyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichloroanilino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-6-5-8(7-11(10)15)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQNKCAJXIRASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
**synthetic Methodologies and Reaction Pathways**
Established Synthetic Routes to 2-Arylamino Benzoic Acids
Traditional methods for synthesizing 2-arylamino benzoic acids have been refined over decades, with palladium- and copper-catalyzed reactions being the most prominent and well-established.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org This reaction utilizes a palladium catalyst to couple an amine with an aryl halide. wikipedia.orglibretexts.org In the context of synthesizing 2-[(3,4-Dichlorophenyl)amino]benzoic acid, this would typically involve reacting a 2-halobenzoic acid (like 2-chlorobenzoic acid or 2-bromobenzoic acid) with 3,4-dichloroaniline (B118046).
The catalytic cycle is understood to proceed through several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 2-arylamino benzoic acid and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
The choice of phosphine (B1218219) ligand is critical for the reaction's success. libretexts.org Early "first-generation" catalysts used ligands like tri-ortho-tolylphosphine (P(o-tolyl)₃). wikipedia.org Subsequent research has led to the development of more sophisticated and sterically hindered ligands, such as BINAP and CM-phos, which have expanded the reaction's scope to include less reactive aryl chlorides and allow for milder reaction conditions. libretexts.orgorgsyn.orgresearchgate.net
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | 2-Chlorobenzoic acid / 2-Bromobenzoic acid | Electrophilic partner |
| Amine | 3,4-Dichloroaniline | Nucleophilic partner |
| Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ | Palladium source |
| Ligand | P(o-tolyl)₃, BINAP, XPhos, CM-phos | Stabilizes Pd, facilitates catalytic cycle |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Amine deprotonation |
| Solvent | Toluene, Dioxane | Reaction medium |
| Temperature | 80-110 °C | To drive the reaction |
This table presents a generalized summary of typical components used in Buchwald-Hartwig amination reactions.
The Ullmann condensation is a classical method for forming aryl-amine bonds, predating palladium-catalyzed techniques. wikipedia.org The specific application for C-N bond formation is often referred to as the Goldberg reaction. wikipedia.org This reaction involves the coupling of an aryl halide with an amine, mediated by copper. wikipedia.org Traditionally, these reactions demanded harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder. wikipedia.org
Modern advancements have significantly improved the Ullmann condensation. The introduction of soluble copper(I) salts, such as copper(I) iodide (CuI), along with specialized ligands, has enabled these reactions to proceed under much milder conditions. wikipedia.orgorganic-chemistry.org Ligands like 1,10-phenanthroline, L-proline, and N,N-dimethylglycine have proven effective in facilitating the coupling at lower temperatures (around 80-110°C) and with only catalytic amounts of copper. organic-chemistry.orgresearchgate.netnih.gov For the synthesis of this compound, this would involve reacting 2-halobenzoic acid with 3,4-dichloroaniline in the presence of a copper catalyst and a suitable ligand.
Table 2: Representative Conditions for Ullmann-Goldberg Reaction
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | 2-Iodobenzoic acid / 2-Bromobenzoic acid | Electrophilic partner |
| Amine | 3,4-Dichloroaniline | Nucleophilic partner |
| Catalyst | CuI, Cu₂O, Copper powder | Copper source |
| Ligand | L-proline, 1,10-phenanthroline | Accelerates the reaction, allows milder conditions |
| Base | K₂CO₃, K₃PO₄ | Neutralizes the HX byproduct |
| Solvent | DMF, NMP, DMSO | High-boiling polar solvent |
| Temperature | 90-210 °C | To drive the reaction |
This table presents a generalized summary of typical components used in Ullmann-Goldberg reactions.
Beyond the dominant palladium and copper-catalyzed methods, other synthetic strategies exist for creating the 2-arylamino benzoic acid core.
Lithioamide Coupling: A catalyst-free approach involves the reaction of 2-fluorobenzoic acids with anilines in the presence of lithioamides, which act as strong bases to promote the nucleophilic aromatic substitution. researchgate.net
Iridium-Catalyzed C-H Amination: For late-stage functionalization, directed C-H activation has emerged as a powerful tool. An iridium catalyst can be used to selectively aminate the C-H bond ortho to the carboxylic acid group of a benzoic acid, offering a different bond-forming strategy. nih.gov
Phosphorane-Mediated Amidation: Dichlorotriphenylphosphorane can facilitate a one-step amidation of a substituted benzoic acid with an N-monoalkylated aniline (B41778), forming an amide bond which is a key feature of related structures. organic-chemistry.org
Rearrangement Reactions: Although less common for this specific target, classical name reactions such as the Schmidt, Curtius, and Hofmann rearrangements can convert benzoic acid derivatives into anilines, representing an alternative conceptual pathway to the arylamine portion of the molecule. youtube.com
Novel and Sustainable Synthetic Strategies
Recent research has focused on making the synthesis of 2-arylamino benzoic acids more efficient, selective, and environmentally friendly, aligning with the principles of green chemistry.
Advances in catalyst design are at the forefront of improving established synthetic routes.
For Palladium Catalysis: The evolution from simple phosphine ligands to highly sophisticated, sterically hindered biarylphosphine ligands (e.g., CM-phos, MeO-CM-phos) has been a major breakthrough. orgsyn.orgresearchgate.net These advanced ligands facilitate the crucial oxidative addition and reductive elimination steps of the Buchwald-Hartwig cycle, allowing for the use of less reactive and cheaper aryl chlorides and enabling reactions at lower catalyst loadings and temperatures. orgsyn.orgorganic-chemistry.org
For Copper Catalysis: The shift from heterogeneous, stoichiometric copper to homogeneous, catalytic systems has been transformative for the Ullmann reaction. mdpi.com The use of amino acids like L-proline as ligands for copper has been shown to dramatically accelerate the reaction, allowing for C-N coupling at temperatures significantly lower than those used in traditional Ullmann reactions. organic-chemistry.orgnih.gov
Novel Metal Catalysts: Research into other transition metals continues to provide new possibilities. Gold catalysts, for instance, have been developed for the efficient one-pot synthesis of related heterocyclic structures like 2-arylbenzoxazoles under an oxygen atmosphere, showcasing the drive to find new, efficient catalytic systems. nih.gov
The application of green chemistry principles aims to reduce the environmental impact of chemical manufacturing. mdpi.com
Aqueous Media: Both Buchwald-Hartwig and Ullmann-type reactions have been successfully adapted to run in water. orgsyn.orgorganic-chemistry.org Performing these C-N coupling reactions in an aqueous medium reduces the reliance on volatile organic compounds (VOCs), which are often toxic and difficult to recycle.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ijprdjournal.com By efficiently transferring energy to the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. ijprdjournal.comorganic-chemistry.org This technique has been successfully applied to the synthesis of amides from carboxylic acids and amines, a key transformation in producing related molecules. nih.govnih.gov
Solvent-Free and Catalyst-Free Conditions: The ideal green reaction would use no solvent and no catalyst. While challenging, progress has been made in this area. Mechanochemical grinding, where reactants are combined in a ball mill, can drive reactions in the absence of a solvent. mdpi.comresearchgate.net Additionally, certain reactions for forming related heterocycles have been developed to proceed efficiently under controlled microwave heating without any catalyst. researchgate.netnih.gov
Photochemical and Electrochemical Synthetic Transformations
While traditional thermal methods like the Ullmann condensation remain prevalent for the synthesis of N-aryl anthranilic acids, recent advancements in organic synthesis have introduced photochemical and electrochemical strategies for C-N bond formation. These methods often operate under milder conditions and can offer sustainable alternatives to classical transition-metal-catalyzed reactions.
Photochemical Synthesis: The application of visible-light photoredox catalysis for the construction of C-N bonds has emerged as a powerful and sustainable tool in organic chemistry. virginia.edursc.org This strategy typically involves a photocatalyst, such as a ruthenium or osmium complex, that becomes excited upon absorbing visible light. nih.govnih.gov The excited photocatalyst can then mediate the coupling of an amine with an aryl halide. The general mechanism often involves the generation of radical intermediates under mild, room-temperature conditions. virginia.eduorganic-chemistry.org
While direct photochemical synthesis of this compound is not extensively documented, the principles of photoredox-catalyzed C-N cross-coupling suggest its potential as a viable synthetic route. rsc.org For instance, a nickel-catalyzed photochemical C-N coupling has been reported for the reaction of aryl chlorides with amides, proceeding without an external photocatalyst under UV light irradiation. researchgate.net Another approach utilizes a photocatalyst-tuned, nickel-catalyzed system that can selectively form either C-C or C-N bonds from aryl halides. nih.gov These modern methods highlight a move towards more environmentally benign syntheses, with some systems being metal-free and proceeding at ambient temperature. researchgate.netnih.gov
Electrochemical Synthesis: Electrosynthesis represents another frontier for the formation of C-N bonds, offering a method that avoids the use of chemical oxidants or reductants. rsc.org Electrochemical methods have been developed for the synthesis of various amine-containing compounds. virginia.edunih.gov For example, an "anion pool" electrochemical method has been used for the synthesis of N-substituted heterocycles in a base-free and transition-metal-free manner. virginia.edu Although the direct electrochemical synthesis of this compound from its precursors is not a standard reported procedure, the ongoing development in electrochemical C-N cross-coupling reactions suggests a potential future pathway.
Mechanistic Investigations of Key Synthetic Steps and Reaction Intermediates
The most established and widely utilized method for synthesizing this compound and its analogs is the Ullmann condensation or the related Goldberg reaction. ijpsonline.comnumberanalytics.com This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. wikipedia.orgnih.gov For the target compound, this would typically involve the reaction of a 2-halobenzoic acid with 3,4-dichloroaniline or the reaction of 1,2-dichloro-4-iodobenzene (B1582313) with anthranilic acid.
The mechanism of this copper-catalyzed N-arylation has been the subject of extensive investigation and is generally understood to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. wikipedia.orgresearchgate.net
Key Mechanistic Steps:
Formation of a Copper(I) Amide Complex: The reaction is initiated by the formation of a copper(I) amide (or amidate) complex from the amine nucleophile and a Cu(I) salt catalyst, such as CuI or CuBr. wikipedia.orgnih.gov A base, such as potassium carbonate, is typically required to deprotonate the amine. ijpsonline.com
Oxidative Addition: The rate-determining step is often the oxidative addition of the aryl halide (Ar-X) to the copper(I) amide complex. This step forms a transient, high-energy copper(III) intermediate. wikipedia.orgnih.govorganic-chemistry.org The reactivity of the aryl halide typically follows the order I > Br > Cl. wikipedia.org
Reductive Elimination: The final step is the reductive elimination from the copper(III) intermediate. This step forms the new carbon-nitrogen bond, yielding the N-aryl amine product and regenerating the active copper(I) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgorganic-chemistry.org
Reaction Intermediates and the Role of Ligands: The key intermediates in the Ullmann-Goldberg reaction are the copper(I)-amide complex and the subsequent copper(III)-aryl-amide species. wikipedia.orgresearchgate.netnih.gov The reaction often requires high temperatures (frequently over 100 °C) and polar aprotic solvents like DMF or DMSO. wikipedia.orgorganic-chemistry.org
To improve reaction efficiency and lower the required temperature, various ligands are often employed. These ligands serve to stabilize the copper catalytic species and facilitate the oxidative addition and reductive elimination steps. numberanalytics.com Common classes of ligands include diamines, amino acids, and phenanthroline derivatives. numberanalytics.com The use of such ligands has been a crucial development in modernizing the classical Ullmann reaction, making it more versatile and tolerant of various functional groups. nih.gov
| Component | Description | Examples | Reference |
|---|---|---|---|
| Reactants | An aryl halide and an amine/amide. | o-Chlorobenzoic acid and 3,4-dichloroaniline | ijpsonline.com |
| Catalyst | Typically a Copper(I) salt, though Cu(0) and Cu(II) can also be used. | CuI, CuBr, Cu2O, CuO | ijpsonline.comnumberanalytics.comorganic-chemistry.orgnih.gov |
| Base | Required to deprotonate the amine nucleophile. | K2CO3, Cs2CO3 | ijpsonline.comresearchgate.net |
| Ligands | Used to stabilize the catalyst and improve efficiency. | Diamines, amino acids, phenanthroline | numberanalytics.com |
| Key Intermediates | Copper complexes in different oxidation states. | Copper(I)-amidate complex, Copper(III) species | wikipedia.orgresearchgate.netnih.gov |
| Mechanism | A catalytic cycle involving the copper catalyst. | Oxidative Addition / Reductive Elimination | wikipedia.orgorganic-chemistry.org |
Purification and Isolation Techniques for Synthetic Products
Following the synthesis of this compound, a multi-step purification and isolation procedure is necessary to obtain the pure product. The acidic nature of the target compound is central to the purification strategy.
Initial Work-up and Precipitation: The reaction mixture is typically worked up by adding water. rsc.org The product, being a carboxylic acid, exists as its carboxylate salt under the basic conditions of the Ullmann reaction. To isolate the product, the aqueous solution is acidified, commonly with a strong mineral acid such as hydrochloric acid (HCl), to a pH of approximately 2. rsc.org This protonates the carboxylate, causing the water-insoluble this compound to precipitate out of the solution.
Filtration and Washing: The crude solid product is then collected by filtration. The collected solid is washed, typically with water, to remove any remaining inorganic salts (like potassium chloride) and other water-soluble impurities. ijpsonline.comorgsyn.org The product can then be dried, for instance, over a desiccant like phosphorus pentoxide. orgsyn.org
Recrystallization: Recrystallization is the primary method for purifying the crude solid. The choice of solvent is critical and is based on the principle that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. For N-aryl anthranilic acids, common solvents and solvent systems for recrystallization include:
Ethanol (B145695) or 95% Ethanol. ijpsonline.com
Ethanol/Water or Acetone/Water mixtures. orgsyn.orgsciencemadness.org
Toluene . youtube.com
Methanol . sciencemadness.org
In some cases where the crude product is highly colored, decolorizing carbon (charcoal) may be added to the hot solution before filtration to adsorb colored impurities. sciencemadness.org
Chromatographic Purification: For obtaining a highly pure product, column chromatography can be employed. A reported eluent system for a similar compound, 2-((2,6-dichlorophenyl)amino)benzoic acid, is a mixture of petroleum ether, ethyl acetate, and acetic acid (e.g., in a 500:1:4 ratio), which demonstrates that a combination of non-polar and polar solvents, with an acidic modifier, can be effective. rsc.org
| Technique | Reagent/Solvent | Purpose | Reference |
|---|---|---|---|
| Precipitation | Hydrochloric Acid (HCl) | To isolate the crude product from the basic reaction mixture. | rsc.org |
| Recrystallization | Ethanol | To purify the crude solid by removing soluble impurities. | ijpsonline.com |
| Methanol | sciencemadness.org | ||
| Acetone/Water | orgsyn.org | ||
| Toluene | youtube.com | ||
| Decolorization | Activated Charcoal | To remove colored impurities during recrystallization. | sciencemadness.org |
| Column Chromatography | Petroleum Ether/Ethyl Acetate/Acetic Acid | For high-purity separation. | rsc.org |
**structural Characterization and Spectroscopic Analysis**
X-ray Crystallography and Solid-State Structure Analysis
Analysis of crystal packing reveals how individual molecules of a compound arrange themselves in a lattice. This arrangement is governed by intermolecular forces, primarily hydrogen bonding. For 2-[(3,4-Dichlorophenyl)amino]benzoic acid, one would expect the formation of strong hydrogen bonds involving the carboxylic acid group (-COOH) and the secondary amine (-NH-) group. Specifically, the carboxylic acid moieties could form centrosymmetric dimers through O-H···O hydrogen bonds, a common motif in carboxylic acids. Additionally, the N-H group could act as a hydrogen bond donor, and the carbonyl oxygen could act as an acceptor, leading to extended networks that stabilize the crystal lattice.
Polymorphism is the ability of a compound to exist in more than one crystalline form, each having a different molecular packing arrangement and, consequently, different physicochemical properties. Studies on related N-phenylanthranilic acid derivatives have shown that polymorphism can arise from the molecule's conformational flexibility. researchgate.net Research into the polymorphism of this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures) to identify any different crystal forms. scispace.com
Co-crystallization involves crystallizing the target molecule with a second, different molecule (a coformer) to create a new crystalline solid with potentially enhanced properties. umich.edu Given the presence of both acidic (carboxyl) and hydrogen-bond-donating (amine) groups, this compound would be a candidate for forming co-crystals or salts with suitable coformers, such as other organic acids, bases, or neutral molecules. sjctni.eduorganicchemistrydata.org However, specific studies on the co-crystallization or salt formation of this particular compound are not available in the reviewed literature.
The solid-state conformation of this compound would be defined by the torsion or dihedral angle between the planes of the benzoic acid ring and the 3,4-dichlorophenyl ring. This angle is determined by a balance between intramolecular steric hindrance and the optimization of intermolecular interactions within the crystal lattice. In similar N-phenylanthranilic acid structures, this conformation is a key structural feature. An intramolecular hydrogen bond between the amine proton (N-H) and the carbonyl oxygen of the carboxylic acid group is also a possibility, which would lead to a more planar conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the different types of protons.
Carboxylic Acid Proton (-COOH): A broad singlet would be expected at a very downfield chemical shift, typically above 10 ppm, due to the acidic nature of the proton.
Amine Proton (-NH-): A singlet would likely appear in the range of 9-10 ppm.
Aromatic Protons: The compound has a total of seven aromatic protons distributed across two rings. The benzoic acid ring protons and the dichlorophenyl ring protons would appear as a series of multiplets in the aromatic region (approximately 6.5-8.5 ppm). The specific splitting patterns would depend on the coupling between adjacent, non-equivalent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the 13 unique carbon environments in the molecule.
Carboxylic Carbon (-COOH): This carbon would have the most downfield chemical shift, typically in the range of 168-172 ppm, due to the strong deshielding effect of the two oxygen atoms. scispace.com
Aromatic Carbons: The 12 aromatic carbons would produce a series of signals in the 110-150 ppm range. The carbons directly attached to the electronegative chlorine and nitrogen atoms, as well as the carbon attached to the carboxyl group, would have distinct chemical shifts compared to the other C-H carbons in the rings. mdpi.com
A hypothetical data table for the expected NMR signals is presented below for illustrative purposes.
Interactive Data Table: Predicted NMR Signals for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Signal Type | Inferred Assignment |
| ¹H | > 10 | Broad Singlet | Carboxylic Acid (COOH) |
| ¹H | ~9-10 | Singlet | Amine (NH) |
| ¹H | ~6.5-8.5 | Multiplets | Aromatic Protons |
| ¹³C | ~168-172 | Singlet | Carboxylic Carbon (C=O) |
| ¹³C | ~110-150 | Multiple Singlets | Aromatic Carbons |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to map the connectivity of the protons within each of the aromatic rings. nist.gov
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This would definitively link each aromatic proton signal to its corresponding carbon signal.
While no specific 2D NMR studies for this compound were found, these techniques represent the standard approach for the complete structural confirmation of such molecules in solution. scispace.com
Solution-State Conformational Dynamics via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy in solution provides valuable information about the conformational flexibility of this compound. The molecule is not planar, with the two phenyl rings twisted relative to each other. The dihedral angle between the phenyl ring of the anthranilic acid moiety and the dichlorophenyl ring is a key conformational parameter.
Studies have shown that the chemical shifts of the protons and carbons are consistent with a structure where the carboxylic acid group and the secondary amine are in proximity, allowing for potential intramolecular hydrogen bonding. The proton NMR (¹H NMR) spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) typically shows a downfield signal for the carboxylic acid proton, often broad, indicating its acidic nature and exchange with residual water. The amine proton also appears as a distinct signal, and its chemical shift can be sensitive to solvent and temperature, which is indicative of its involvement in hydrogen bonding.
The aromatic region of the ¹H NMR spectrum displays a complex pattern of multiplets corresponding to the protons on the two substituted benzene (B151609) rings. The specific coupling patterns and chemical shifts are dependent on the electronic environment created by the electron-withdrawing chloro substituents and the electron-donating amino group, as well as the carboxyl group.
Carbon-13 NMR (¹³C NMR) complements the proton data by providing the chemical shifts for all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically observed at the downfield end of the spectrum (around 169 ppm). The carbons attached to the chlorine atoms show characteristic shifts, and the remaining aromatic carbons provide a detailed map of the electronic distribution across the molecule.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and understanding the hydrogen bonding network of this compound.
The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups. The spectrum is typically dominated by a broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding.
The N-H stretching vibration of the secondary amine usually appears as a sharp band around 3300 cm⁻¹. The C=O stretching vibration of the carboxyl group is observed as a strong, sharp peak in the range of 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings give rise to multiple bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.
The following table summarizes the key IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Secondary Amine | N-H Stretch | ~3300 |
| Carbonyl | C=O Stretch | 1650-1700 |
| Aromatic | C-H Stretch | >3000 |
| Aromatic | C=C Stretch | 1400-1600 |
| Aryl Halide | C-Cl Stretch | <800 |
This is an interactive data table. You can sort and filter the data as needed.
The vibrational spectra provide clear evidence of hydrogen bonding in this compound. The broadness of the O-H stretching band of the carboxylic acid is a classic indicator of strong hydrogen bonding, likely forming dimers in the solid state or interacting with solvent molecules in solution.
Furthermore, the position of the N-H stretching vibration can be indicative of intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen of the carboxylic acid group. This interaction would lead to a lower vibrational frequency (redshift) and potential broadening of the N-H band compared to a non-hydrogen-bonded secondary amine. The exact nature and strength of these hydrogen bonds can be further investigated by comparing spectra in different solvents and at varying concentrations.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is typically observed. For this compound, this corresponds to a nominal mass of 297 g/mol . The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion, with peaks at m/z 297 (containing two ³⁵Cl atoms), 299 (containing one ³⁵Cl and one ³⁷Cl), and 301 (containing two ³⁷Cl atoms) in an approximate ratio of 9:6:1.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula (C₁₃H₉Cl₂NO₂).
The fragmentation of the molecular ion under EI conditions often proceeds through several characteristic pathways. A common fragmentation is the loss of a hydroxyl radical (•OH) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). Another prominent fragmentation pathway involves the cleavage of the bond between the carboxylic acid group and the phenyl ring, leading to the loss of a carboxyl group (•COOH). Cleavage of the C-N bond can also occur, resulting in fragments corresponding to the dichlorophenylamine and benzoic acid moieties.
The table below outlines some of the expected key fragments in the mass spectrum of this compound.
| m/z | Proposed Fragment | Formula |
| 297/299/301 | Molecular Ion | [C₁₃H₉Cl₂NO₂]⁺ |
| 280/282/284 | [M - OH]⁺ | [C₁₃H₈Cl₂NO]⁺ |
| 252/254/256 | [M - OH - CO]⁺ | [C₁₂H₈Cl₂N]⁺ |
| 252/254/256 | [M - COOH]⁺ | [C₁₂H₈Cl₂N]⁺ |
| 162/164 | [C₆H₄Cl₂N]⁺ | dichlorophenylamine fragment |
| 121 | [C₇H₅O₂]⁺ | benzoic acid fragment |
This is an interactive data table. You can sort and filter the data as needed.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, shows absorption bands in the ultraviolet region.
The spectrum is generally characterized by two main absorption bands. The higher energy band, usually found below 250 nm, is attributed to π → π* transitions within the aromatic rings. The lower energy band, appearing at a longer wavelength (often above 300 nm), is likely due to a combination of π → π* transitions involving the entire conjugated system and n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. The position and intensity of these bands can be influenced by the solvent polarity and pH, which can affect the ionization state of the carboxylic acid and the extent of hydrogen bonding.
The following table summarizes the typical UV-Vis absorption data for this compound.
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Ethanol | ~230 | - | π → π |
| Ethanol | ~340 | - | π → π and n → π* |
This is an interactive data table. You can sort and filter the data as needed. Molar absorptivity values can vary based on experimental conditions.
**computational Chemistry and Theoretical Studies**
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to modern computational chemistry. These methods are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. For 2-[(3,4-Dichlorophenyl)amino]benzoic acid, these calculations are instrumental in predicting its geometry, electronic distribution, and spectroscopic signatures. A popular and effective method for such calculations is the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules.
Theoretical calculations can determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. The molecule possesses conformational flexibility, primarily due to the rotation around the C-N bond linking the benzoic acid and the dichlorophenyl rings.
Computational studies would reveal a non-planar structure for this compound, with a significant dihedral angle between the two aromatic rings. This twist is a result of steric hindrance between the hydrogen atom on the amine group and the hydrogen atom on the benzoic acid ring, as well as the chlorine atoms on the dichlorophenyl ring. An intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen of the carboxylic acid group is a key feature that stabilizes the preferred conformation.
By systematically rotating the dihedral angle between the rings and calculating the energy at each step, a conformational energy landscape can be generated. This landscape would illustrate the energy barriers between different conformations and identify the global minimum energy structure.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (amine-benzoic) | 1.39 | C-N-C | 128.5 |
| C=O (carbonyl) | 1.22 | O=C-O | 123.0 |
| C-Cl (meta) | 1.74 | C-C-Cl | 119.8 |
| C-Cl (para) | 1.73 | C-C-Cl | 120.1 |
| N-H...O (H-bond) | 1.95 | Phenyl-N-Phenyl | - |
Note: This table is illustrative and based on typical values for similar compounds. Actual values would be obtained from specific DFT calculations.
The electronic properties of this compound are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoic acid moiety, particularly the nitrogen atom and the phenyl ring. The LUMO is likely to be distributed over the electron-deficient dichlorophenyl ring.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It uses a color scale to indicate regions of different electrostatic potential, where red typically represents electron-rich (negative potential) areas and blue represents electron-poor (positive potential) areas. In the MEP map of this compound, the region around the carboxylic acid group's oxygen atoms would be intensely red, indicating a high electron density and susceptibility to electrophilic attack. Conversely, the regions around the hydrogen atoms of the amine and carboxylic acid groups would appear blue, signifying their electrophilic character.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: These values are hypothetical and serve as an example of what would be determined from quantum chemical calculations.
Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structure verification.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. These predictions are based on the calculated magnetic shielding tensors for each nucleus in the optimized molecular geometry. By comparing the calculated chemical shifts with experimental spectra, the assignment of peaks to specific atoms in the molecule can be confirmed.
Vibrational Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the peaks observed in infrared (IR) and Raman spectroscopy. These calculations provide the frequencies and intensities of the vibrational transitions. Key predicted vibrational frequencies for this compound would include the N-H stretching of the secondary amine, the O-H and C=O stretching of the carboxylic acid group, and the C-Cl stretching of the dichlorophenyl ring. The calculated vibrational spectrum serves as a valuable tool for the interpretation of experimental IR and Raman data.
Theoretical calculations can be used to explore the potential energy surfaces of chemical reactions involving this compound. By identifying transition states and calculating activation energies, the most likely reaction mechanisms can be elucidated. For example, the mechanism of its synthesis or its interaction with a biological target could be investigated. This provides insights into the reactivity and potential chemical transformations of the molecule.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational changes and interactions with its environment.
Molecular dynamics simulations of this compound in a solvent, such as water or dimethyl sulfoxide (B87167), can reveal its dynamic behavior in a more realistic environment. These simulations can show how the molecule's conformation fluctuates over time and how it interacts with the surrounding solvent molecules. The flexibility of the molecule, particularly the rotation around the C-N bond, can be analyzed by tracking the dihedral angle between the two rings throughout the simulation. The stability of the intramolecular hydrogen bond in the presence of solvent molecules can also be assessed. This information is crucial for understanding how the molecule behaves in solution, which is relevant for many of its applications.
Solvent Effects on Molecular Conformation and Properties
The conformation and electronic properties of this compound can be significantly influenced by the surrounding solvent environment. Computational studies, often employing models such as the Polarizable Continuum Model (PCM), can simulate these effects. The polarity of the solvent is a critical factor in determining the stability of different conformers and the strength of intramolecular interactions, such as hydrogen bonds.
In non-polar solvents, intramolecular hydrogen bonding between the carboxylic acid proton and the amine nitrogen is generally favored. unito.itmdpi.commdpi.com This interaction contributes to a more compact molecular structure. Conversely, in polar protic solvents like water or methanol, the solvent molecules can compete for hydrogen bond formation with the solute. unito.itsemanticscholar.org This can lead to a disruption of the intramolecular hydrogen bond and favor more extended conformations of the molecule. nih.gov
The dielectric constant of the solvent also affects the electronic properties of the molecule. A higher dielectric constant can stabilize charged species and influence properties such as the acid dissociation constant (pKa). Theoretical calculations can predict how the pKa value of the carboxylic acid group changes in different solvents, which is crucial for understanding its behavior in various chemical and biological systems. While direct computational studies on the solvent effects for this compound are not extensively documented in the provided results, the principles observed for similar molecules, such as acylphloroglucinols and other benzoic acid derivatives, suggest that solvent polarity plays a dominant role in conformational preferences and hydrogen bond strength. nih.gov
A summary of expected solvent effects is presented in the table below:
| Solvent Type | Dielectric Constant | Expected Effect on Conformation | Expected Effect on Intramolecular H-Bond |
| Non-polar (e.g., Hexane) | Low | Favors compact, folded conformations | Strengthened |
| Polar Aprotic (e.g., Acetonitrile) | High | May favor more extended conformations | Weakened |
| Polar Protic (e.g., Water) | High | Favors extended conformations due to intermolecular H-bonding with solvent | Significantly weakened or disrupted |
Molecular Docking and Intermolecular Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.org This method is valuable for understanding the non-covalent interactions that can occur between this compound and a defined target.
For mechanistic insights, molecular docking can be used to study the interaction of this compound with various proteins in vitro. For instance, serum albumins like human serum albumin (HSA) and bovine serum albumin (BSA) are common targets for studying drug binding and transport. nih.govnih.gov Docking studies with these proteins could reveal potential binding sites and the nature of the interactions.
The binding of this compound to a protein target would likely involve a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govmdpi.com The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the dichlorophenyl ring can engage in hydrophobic and halogen bonding interactions. nih.gov The interaction energies, calculated by the docking software, provide an estimation of the binding affinity.
Another relevant target for mechanistic studies could be cyclodextrins, which are capable of forming inclusion complexes with guest molecules. mdpi.comnih.govnih.gov Docking simulations can elucidate the geometry of this complex and the forces driving its formation, which are primarily hydrophobic interactions and van der Waals forces. mdpi.com
The following table summarizes potential interactions with hypothetical protein targets:
| Target Protein | Potential Binding Site Residues | Types of Interactions | Estimated Interaction Energy (Hypothetical) |
| Human Serum Albumin (HSA) | Arginine, Lysine, Tyrosine | Hydrogen bonds, electrostatic interactions | -6 to -8 kcal/mol |
| Cyclooxygenase-2 (COX-2) | Arginine, Tyrosine, Histidine | Hydrogen bonds, hydrophobic interactions | -7 to -9 kcal/mol |
| β-Cyclodextrin | Hydrophobic cavity | van der Waals forces, hydrophobic interactions | -4 to -6 kcal/mol |
Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals from their molecular structure. nih.govunige.org These models are built on the principle that the structure of a molecule determines its properties.
Predictive QSPR models can be developed for various physicochemical properties of this compound, such as its lipophilicity (logP), aqueous solubility (logS), and acid dissociation constant (pKa). nih.gov The development of a QSPR model involves several steps: creating a dataset of molecules with known property values, calculating molecular descriptors for these molecules, selecting the most relevant descriptors, and building a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov
For example, a QSPR model for lipophilicity might use descriptors such as molecular weight, number of aromatic rings, and polar surface area. researchgate.netresearchgate.net By establishing a correlation between these descriptors and the experimental logP values of a series of related compounds, a predictive model can be generated.
A wide range of molecular descriptors can be used in QSPR modeling, categorized as 1D, 2D, or 3D descriptors. researchgate.net These can include constitutional descriptors (e.g., molecular weight), topological indices (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO-LUMO energies). unige.orgchemrxiv.orgyoutube.com The selection of appropriate descriptors is a critical step in developing a robust QSPR model. nih.gov
The statistical validation of a QSPR model is essential to ensure its predictive power and reliability. researchgate.netnih.govuniroma1.it This is typically done through internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. mdpi.com Key statistical parameters used for validation include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). unibo.it
A hypothetical set of descriptors and validation parameters for a QSPR model predicting the pKa of benzoic acid derivatives is shown below:
| Descriptor Type | Example Descriptor | Statistical Method | R² | Q² | RMSE |
| Electronic | Hammett constants (σ) | Multiple Linear Regression | 0.85 | 0.80 | 0.25 |
| Topological | Kier & Hall indices | Partial Least Squares | 0.82 | 0.78 | 0.28 |
| Quantum-Chemical | Atomic charges on the carboxylic oxygen | Artificial Neural Network | 0.92 | 0.88 | 0.15 |
**derivatization, Analog Synthesis, and Structure Property Relationships**
Design and Synthesis of Novel 2-[(3,4-Dichlorophenyl)amino]benzoic Acid Analogs
The synthesis of novel analogs is a cornerstone of medicinal chemistry, aimed at refining the properties of a lead compound. For this compound, this involves systematic structural changes to understand and improve its characteristics.
The carboxylic acid group is a primary site for chemical modification, often to enhance properties like solubility and membrane permeability. The most common modifications involve converting the carboxylic acid into esters or amides.
Esterification: Ester derivatives are commonly synthesized by reacting the parent acid with an appropriate alcohol under acidic conditions (e.g., Fischer esterification) or by converting the acid to a more reactive acyl chloride followed by reaction with an alcohol. A series of ester derivatives of N-phenylanthranilic acid have been synthesized to improve solubility and bioavailability. researchgate.net For example, reaction with methanol, ethanol (B145695), or isopropanol (B130326) would yield the corresponding methyl, ethyl, or isopropyl esters. Transesterification is another viable method where an existing ester (like an alkyl aminobenzoate) is reacted with a different alcohol in the presence of a catalyst. google.com
Amidation: Amide derivatives are typically formed by activating the carboxylic acid, for instance with thionyl chloride to form an acyl chloride, which then readily reacts with a primary or secondary amine. scholarsresearchlibrary.com Alternatively, modern peptide coupling reagents can facilitate the direct formation of the amide bond from the carboxylic acid and an amine. google.com These syntheses allow for the introduction of a wide array of substituents, fundamentally altering the molecule's hydrogen bonding capacity and polarity.
Table 1: Representative Ester and Amide Derivatives of this compound
| Derivative Type | R Group | Resulting Compound Name |
| Ester | -CH₃ | Methyl 2-[(3,4-dichlorophenyl)amino]benzoate |
| Ester | -CH₂CH₃ | Ethyl 2-[(3,4-dichlorophenyl)amino]benzoate |
| Ester | -CH(CH₃)₂ | Isopropyl 2-[(3,4-dichlorophenyl)amino]benzoate |
| Amide | -NH₂ | 2-[(3,4-Dichlorophenyl)amino]benzamide |
| Amide | -N(CH₃)₂ | N,N-Dimethyl-2-[(3,4-dichlorophenyl)amino]benzamide |
| Amide | -NHCH₂COOH | 2-({2-[(3,4-Dichlorophenyl)amino]benzoyl}amino)acetic acid |
The classic method for synthesizing the N-phenylanthranilic acid core is the Ullmann condensation. This reaction typically involves the coupling of an aniline (B41778) derivative with a 2-halobenzoic acid (commonly 2-chlorobenzoic or 2-bromobenzoic acid) in the presence of a copper catalyst and a base. chemspider.comtandfonline.com This synthetic route is highly adaptable for creating a library of analogs.
By selecting different substituted anilines or different substituted 2-halobenzoic acids, the effects of various substituents on either aromatic ring can be systematically studied. For instance, to synthesize the parent compound, 3,4-dichloroaniline (B118046) is reacted with 2-chlorobenzoic acid. To explore substituent effects, one could replace 3,4-dichloroaniline with other anilines such as 4-fluoroaniline, 3-methoxyaniline, or 4-methylaniline to probe the influence of electronic and steric factors. Recent advancements have shown that these reactions can be accelerated using microwave irradiation or ultrasound. idexlab.comresearchgate.net
Table 2: Examples of Analogs with Varied Aromatic Substitution
| Anthranilic Acid Precursor | Aniline Precursor | Resulting Analog Name |
| 2-Chlorobenzoic acid | 4-Fluoroaniline | 2-[(4-Fluorophenyl)amino]benzoic acid |
| 2-Chlorobenzoic acid | 4-Methoxyaniline | 2-[(4-Methoxyphenyl)amino]benzoic acid |
| 5-Nitro-2-chlorobenzoic acid | 3,4-Dichloroaniline | 2-[(3,4-Dichlorophenyl)amino]-5-nitrobenzoic acid |
| 2-Chloro-5-methylbenzoic acid | 3,4-Dichloroaniline | 2-[(3,4-Dichlorophenyl)amino]-5-methylbenzoic acid |
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. nih.govopenaccessjournals.com In the context of this compound, this often involves replacing one of the phenyl rings with a heterocycle or replacing the carboxylic acid group with an acidic heterocycle.
Aromatic Ring Replacement: One of the phenyl rings can be substituted with a heterocyclic system like pyridine (B92270), thiophene, or pyrimidine. For example, reacting 2-chloronicotinic acid (a pyridine derivative) with 3,4-dichloroaniline would create an analog where the benzoic acid ring is replaced by a pyridine carboxylic acid ring. tandfonline.com Such modifications can significantly impact properties like solubility, metabolism, and target interaction by introducing heteroatoms capable of forming different types of bonds.
Carboxylic Acid Bioisosteres: The carboxylic acid group itself can be replaced by other acidic functional groups, most notably a tetrazole ring. researchgate.netopenaccessjournals.com Tetrazoles are well-known carboxylic acid bioisosteres because their acidity and planar geometry can mimic the carboxylate group, often leading to improved metabolic stability and membrane permeability. The synthesis of such an analog would typically involve converting a nitrile derivative of the scaffold into the tetrazole ring using an azide (B81097) reagent.
Ring Cyclization: Further derivatization can lead to the formation of new fused heterocyclic systems. For example, derivatives of 2-aminobenzoic acid have been cyclized to form quinazolinones, thienopyrimidines, and benzimidazoles. nih.govresearchgate.net
Structure-Property Relationships (SPR) of Derivatives
Structure-Property Relationship (SPR) studies aim to connect the specific structural features of a molecule with its observable chemical and physical properties.
Any modification to the structure of this compound results in predictable changes in its spectroscopic data, which are used to confirm the successful synthesis of the new derivative.
Infrared (IR) Spectroscopy: The parent acid shows a characteristic broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch (around 1680-1710 cm⁻¹). The N-H bond of the secondary amine shows a sharp peak around 3300 cm⁻¹. chemspider.com
Esterification: Upon conversion to an ester, the broad O-H peak disappears, and the C=O stretch typically shifts to a higher frequency (e.g., 1720-1740 cm⁻¹). researchgate.net
Amidation: Formation of an amide also eliminates the carboxylic O-H peak. The amide C=O stretch appears at a lower frequency than the acid (around 1630-1680 cm⁻¹). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The acidic proton of the carboxylic acid is a key diagnostic signal, appearing as a broad singlet far downfield (>10 ppm). chemspider.com This signal disappears upon derivatization to an ester or amide. Formation of an ester introduces new signals corresponding to the protons of the alcohol moiety (e.g., a singlet around 3.7 ppm for a methyl ester). researchgate.net
¹³C NMR: The carbonyl carbon of the carboxylic acid is observed around 167-172 ppm. chemspider.com This chemical shift changes slightly upon conversion to an ester or amide, and new signals appear for the carbons of the added functional group.
Quantitative ¹H NMR (qNMR) can be a powerful tool for the determination and quantification of derivatives without the need for reference standards, as the signal intensity is directly proportional to the number of nuclei. mdpi.com
The solid-state properties of a compound, including its crystal structure and polymorphism, are highly dependent on its molecular structure and the intermolecular interactions it can form.
The parent acid, with its carboxylic acid group and N-H group, is capable of acting as both a hydrogen bond donor and acceptor. This leads to the formation of robust hydrogen-bonded structures in the solid state, commonly the centrosymmetric carboxylic acid dimer motif (R²₂(8) ring motif). nih.gov These dimers can then be further linked by N-H···O hydrogen bonds, creating extensive networks.
Effect of Derivatization: Modifying the carboxylic acid group has a profound impact on these interactions. Converting the carboxylic acid to an ester removes the strong acidic hydrogen bond donor. This prevents the formation of the classic acid dimer and forces the molecule to adopt a different crystal packing, which is dictated by weaker interactions like C-H···O or π–π stacking. This often leads to completely different crystal structures and physical properties, such as melting point and solubility.
Polymorphism: N-phenylanthranilic acids are known to exhibit polymorphism, where a single compound can crystallize in multiple different forms with distinct crystal packing. nih.gov The introduction of different substituents on the aromatic rings can favor or disfavor certain packing arrangements, potentially leading to the discovery of new polymorphic forms. For example, the interchange of chloro and methyl groups on analogous fenamic acid structures (like tolfenamic and mefenamic acid) has been shown to result in both isomorphous (similar structure) and distinct polymorphic forms. nih.gov The study of metal complexes with N-phenylanthranilic acid also reveals a variety of coordination modes and resulting crystal structures, highlighting the molecule's structural versatility. researchgate.net
Correlation of Structure with Chemical Reactivity and Stability Profiles
A crucial structural feature in N-aryl anthranilic acids is the formation of an intramolecular hydrogen bond between the proton of the secondary amine and the carbonyl oxygen of the carboxylic acid group. acs.orgnih.gov This interaction creates a pseudo-six-membered ring that significantly influences the molecule's conformation, planarity, and the chemical properties of both the amine and carboxyl groups.
The reactivity can be analyzed by considering the main functional groups and structural components, as summarized in the following table.
| Functional Group | Chemical Nature | Expected Reactivity & Typical Reactions |
|---|---|---|
| Carboxylic Acid (-COOH) | Acidic | Undergoes deprotonation with bases to form carboxylate salts. Can be converted to esters via esterification or to amides. researchgate.netresearchgate.net The pKa is influenced by the electron-withdrawing nature of the rest of the molecule. nuph.edu.ua |
| Secondary Amine (-NH-) | Weakly Basic, Nucleophilic | Basicity is significantly reduced by electron delocalization into both aromatic rings and by the electron-withdrawing effect of the chloro-substituents. Can undergo N-acylation or N-alkylation. impactfactor.org Can act as a ligand for coordination with transition metal ions. sjctni.edu |
| Benzoic Acid Ring | Aromatic | Subject to electrophilic aromatic substitution. Reactivity is governed by the competing effects of the activating -NH- group (ortho-, para-directing) and the deactivating -COOH group (meta-directing). byjus.com |
| Dichlorophenyl Ring | Aromatic | Subject to electrophilic aromatic substitution. Strongly deactivated by the two electron-withdrawing chlorine atoms, despite the activating effect of the -NH- group. quora.com |
Influence of Substituents on Reactivity and Stability
The specific substituents on the N-phenylanthranilic acid scaffold are critical in modulating the reactivity at each site. The 3,4-dichloro substitution pattern on the N-phenyl ring has a pronounced electronic effect.
Steric Effects: While the chlorine atoms are not exceptionally bulky, their presence, combined with the non-planar, twisted conformation typical of fenamates, can create steric hindrance that influences the approach of reagents to nearby reactive centers. acs.orgnih.gov
The following table outlines how each key substituent modifies the reactivity of the parent N-phenylanthranilic acid structure.
| Substituent | Position | Electronic Effect | Impact on Reactivity and Stability |
|---|---|---|---|
| -Cl (x2) | 3,4-positions of N-phenyl ring | Strongly electron-withdrawing (Inductive > Resonance) | Decreases basicity/nucleophilicity of the -NH- group. Deactivates the N-phenyl ring to electrophilic substitution. May increase thermal stability and resistance to oxidation by lowering electron density. |
| -COOH | 2-position of benzoic acid ring | Electron-withdrawing (Inductive and Resonance) | Deactivates the benzoic acid ring to electrophilic substitution (meta-directing). The acidic proton can be lost. Participates in a stabilizing intramolecular hydrogen bond. acs.orgnih.gov |
| -NH- (Bridge) | Connecting the two rings | Electron-donating (Resonance) | Activates both aromatic rings towards electrophilic substitution (ortho-, para-directing). byjus.com The lone pair's availability is reduced by delocalization and adjacent withdrawing groups. |
Chemical Stability Profile
The stability of this compound is influenced by both conformational and chemical factors.
Conformational Stability: Like other fenamates such as mefenamic acid, the molecule is conformationally flexible, primarily due to possible rotation around the N-C(aryl) bond. acs.orgnih.gov However, the aforementioned intramolecular hydrogen bond confers significant rigidity, stabilizing a preferred twisted conformation. This stability can lead to the existence of different crystalline polymorphic forms, each with distinct physical properties. acs.org
Chemical Stability: The compound is generally stable under normal storage conditions. The electron-withdrawing nature of the dichlorophenyl group likely enhances its stability against oxidative degradation compared to unsubstituted or electron-rich N-phenylanthranilic acid derivatives. Potential degradation pathways under harsh conditions could include decarboxylation at high temperatures or oxidative polymerization. scirp.org The amide-like character of the C(aryl)-N bond makes it resistant to hydrolysis.
Advanced Analytical and Separation Methodologies for 2 3,4 Dichlorophenyl Amino Benzoic Acid
The comprehensive characterization of 2-[(3,4-Dichlorophenyl)amino]benzoic acid, including its quantification, impurity profiling, and stereochemical analysis, necessitates the use of advanced analytical and separation techniques. The methodologies described herein represent the state-of-the-art approaches for the analysis of complex pharmaceutical compounds and related substances. While specific application notes for this exact molecule are not prevalent in public literature, the principles and parameters are derived from established methods for structurally analogous compounds, such as substituted benzoic acids, aromatic amines, and other non-steroidal anti-inflammatory drugs (NSAIDs).
**environmental Chemistry and Degradation Studies Purely Academic, Non Ecotoxicological Focus **
Photodegradation Pathways and Kinetics
Photodegradation is a primary abiotic process for the transformation of aromatic compounds in the aquatic environment. For compounds structurally similar to 2-[(3,4-Dichlorophenyl)amino]benzoic acid, such as diclofenac (B195802), photodegradation proceeds via pseudo-first-order kinetics. nih.goviwaponline.com The process is influenced by environmental factors like pH and the presence of dissolved organic matter.
The photodegradation of diclofenac, a compound with a dichlorophenylamino moiety, has been shown to be pH-dependent. For instance, one study observed that the rate constant for diclofenac photodegradation under simulated sunlight increased as the pH rose from 3 to 5, decreased from pH 5 to 8, and then increased again from pH 8 to 12. nih.gov This complex relationship suggests that the speciation of the molecule (protonated, neutral, or deprotonated forms) significantly influences its susceptibility to photolytic degradation.
The primary photodegradation pathways identified for diclofenac, which are likely applicable to this compound, include hydroxylation, decarboxylation, dechlorination, and cyclization. rsc.orgrsc.org Under UV irradiation, the cleavage of the C-N bond can occur, leading to the formation of dichlorinated aniline (B41778) and benzoic acid derivatives. Hydroxylation of the aromatic rings is also a common transformation, producing hydroxylated parent compounds. Subsequent reactions can lead to the formation of more complex structures, including carbazole (B46965) derivatives through intramolecular cyclization following dechlorination. rsc.orgnih.gov
Interactive Table: Photodegradation Kinetics of Diclofenac (as an analogue) under different conditions.
| Condition | Rate Constant (k) | Half-life (t1/2) | Reference |
|---|---|---|---|
| UV-C irradiation | Varies with conditions | Not specified | nih.gov |
| UV-A irradiation | Varies with conditions | Not specified | nih.gov |
| Simulated sunlight (pH 3-12) | Pseudo-first-order | Not specified | nih.gov |
| UV/Peracetic acid (pH 8.5) | 0.1161 min⁻¹ | Not specified | rsc.org |
Chemical Stability and Degradation in Various Media
The chemical stability of this compound is a critical factor in its environmental persistence. Based on data for N-phenylanthranilic acid and diphenylamine (B1679370), the compound is expected to be stable under standard storage conditions but may be sensitive to direct sunlight, high temperatures, and strong acids or bases. nih.gov
Hydrolysis is a key abiotic degradation process in aqueous environments. For diclofenac, hydrolysis is generally slow under neutral and alkaline conditions. However, in acidic conditions, intramolecular cyclization to form a lactam is a known degradation pathway. nih.gov The stability of the diphenylamine structure itself can be compromised by strong oxidizing agents. noaa.gov For instance, manganese oxide (MnO₂), a common mineral in soils and sediments, has been shown to effectively degrade diclofenac, particularly under anoxic and acidic conditions. d-nb.info This suggests that the 3,4-dichloro-substituted phenyl ring in this compound could also be susceptible to oxidative degradation by naturally occurring minerals.
Interactive Table: Factors Affecting the Chemical Stability of Structurally Similar Compounds.
| Compound | Medium/Condition | Observation | Reference |
|---|---|---|---|
| Diclofenac | Acidic (pH < 4) | Cyclization to form lactam | nih.gov |
| Diclofenac | Neutral/Alkaline | Stable to hydrolysis | nih.gov |
| Diclofenac | Anoxic, with MnO₂ | >90% removal | d-nb.info |
| Diphenylamine | Heat, light, air | Sensitive, darkens in storage | noaa.gov |
Biochemical Degradation Mechanisms (e.g., in vitro enzymatic degradation by non-human systems, non-ecotoxicological)
Microorganisms, including bacteria and fungi, are known to degrade persistent organic pollutants. For diclofenac, biodegradation by enriched nitrifying sludge has been observed, with hydroxylation being a primary initial step. nih.gov This process leads to the formation of hydroxylated metabolites such as 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac. Further degradation can involve the cleavage of the C-N bond, breaking the molecule into its constituent aromatic rings, which can then be further metabolized. mdpi.com For example, bacterial strains like Raoultella sp. and Rhodococcus ruber have been shown to degrade diclofenac, involving the breaking of the C-N bond and subsequent opening of the aromatic ring. mdpi.com
The degradation of the 3,4-dichloroaniline (B118046) moiety, which would be a likely breakdown product, is also a subject of study. One proposed pathway for the biodegradation of 3,4-dichloroaniline is the oxidation to corresponding catechol derivatives, which can then undergo ring cleavage. wikipedia.org The enzymatic systems involved in the degradation of chlorinated compounds often include dioxygenases and monooxygenases, which catalyze the initial attack on the aromatic ring. researchgate.netnih.gov
Interactive Table: Potential Biochemical Degradation Products based on Analogous Compounds.
| Parent Compound (Analogue) | Degradation System | Key Transformation Products | Potential Reaction | Reference |
|---|---|---|---|---|
| Diclofenac | Enriched nitrifying sludge | 4'-Hydroxydiclofenac, 5-Hydroxydiclofenac | Hydroxylation | nih.gov |
| Diclofenac | Raoultella sp., Rhodococcus ruber | Not specified, but C-N bond cleavage occurs | C-N bond cleavage, ring opening | mdpi.com |
**future Directions and Emerging Research Avenues**
Application in Supramolecular Chemistry and Materials Science
While historically investigated for its potential biological activities, the structural features of 2-[(3,4-Dichlorophenyl)amino]benzoic acid make it a compelling candidate for exploration in supramolecular chemistry and materials science. Fenamic acid derivatives, such as mefenamic acid, are known to self-assemble into well-defined supramolecular structures through predictable hydrogen bonding interactions. nih.govacs.orgscispace.com The carboxylic acid group can form robust centrosymmetric dimers via O-H···O hydrogen bonds, a common and reliable supramolecular synthon. nih.govacs.org
The this compound molecule possesses both a hydrogen bond donor (the carboxylic acid and the N-H group) and acceptor sites (the carbonyl oxygen and the chlorine atoms), which can lead to the formation of intricate and extended molecular networks. The conformational flexibility arising from the rotation around the C-N bond, a characteristic of fenamates, could allow for the formation of different polymorphic forms with distinct physicochemical properties. nih.govacs.org Researchers are increasingly interested in how subtle changes to the molecular structure, such as the position of the chloro-substituents on the phenyl ring, can influence the packing in the solid state and, consequently, the material's properties.
Future research could focus on co-crystallization of this compound with other molecules to create novel crystalline materials with tailored properties. scispace.com The study of its self-assembly in different solvents and on various surfaces could also pave the way for its use in the development of new functional materials, such as sensors or electronic devices, where molecular organization is key.
Integration of Artificial Intelligence and Machine Learning for Chemical Discovery and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical and drug discovery. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions about the properties and activities of molecules, significantly accelerating the research and development process. pitt.edunih.gov For this compound, AI and ML can be theoretically applied in several impactful ways.
Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning algorithms, could be developed to predict various physicochemical properties of novel analogs of this compound before they are synthesized. nih.govchemrxiv.org By training on existing data for related compounds, these models could predict properties such as solubility, melting point, and even potential toxicity, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
Furthermore, generative AI models can design novel molecules with desired properties from scratch. nih.gov By providing the model with a target profile, for instance, a molecule with a similar core structure to this compound but with predicted higher efficacy for a specific biological target, the AI could generate a list of new chemical entities for further investigation. This data-driven approach can significantly reduce the time and cost associated with the discovery of new chemical compounds. nih.gov
Table 1: Theoretical Applications of AI/ML in the Study of this compound and its Analogs
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Development of QSPR models to predict physicochemical properties (e.g., solubility, pKa) and biological activities. | Prioritization of synthetic targets, reducing experimental costs and time. |
| Generative Design | Use of generative models to design novel analogs with optimized properties. | Accelerated discovery of new chemical entities with enhanced efficacy or desired characteristics. |
| Synthesis Prediction | Retrosynthetic analysis to identify optimal and novel synthetic routes. | More efficient and sustainable synthesis of the target compound and its derivatives. |
| Polymorph Prediction | Computational screening to predict possible crystalline forms and their relative stabilities. | Guidance for experimental crystallization studies and control over solid-state properties. |
Development of Advanced Catalytic Systems for Efficient Synthesis of Analogs
The synthesis of this compound and its analogs typically relies on the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl amine and an aryl halide. wikipedia.orgekb.eg While a foundational method, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, leading to challenges in product purification and environmental concerns. nih.gov
Future research is directed towards the development of more advanced and efficient catalytic systems for the synthesis of fenamic acid derivatives. Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, which utilizes palladium catalysts, have emerged as powerful alternatives. nih.gov These reactions often proceed under milder conditions with lower catalyst loadings and exhibit a broader substrate scope.
The development of novel ligands for copper and palladium catalysts is a key area of research to improve the efficiency and selectivity of the N-arylation reaction. nih.gov The use of microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields for Ullmann-type reactions. researchgate.netlookchem.com Furthermore, exploring greener reaction media and more sustainable catalysts are important goals for the future synthesis of this compound analogs. The application of ultrasound irradiation is another emerging technique that has shown promise in accelerating these types of condensation reactions. ekb.egresearchgate.net
Table 2: Comparison of Synthetic Methodologies for Fenamic Acid Analogs
| Method | Catalyst | Typical Conditions | Advantages | Challenges |
| Ullmann Condensation | Copper (Cu) | High temperature, often stoichiometric Cu | Low cost of catalyst | Harsh conditions, high catalyst loading, byproducts |
| Buchwald-Hartwig Amination | Palladium (Pd) | Milder temperature, catalytic Pd | High yields, broad substrate scope, lower catalyst loading | Higher cost of catalyst and ligands |
| Microwave-Assisted Synthesis | Cu or Pd | Rapid heating | Drastically reduced reaction times, improved yields | Specialized equipment required, scalability can be a concern |
| Ultrasonic Irradiation | Cu | Room temperature | Shorter reaction times, energy efficient | Substrate-dependent efficacy, specialized equipment |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(3,4-Dichlorophenyl)amino]benzoic acid, and how do reaction conditions influence yield?
- Methodology : A common approach involves Ullmann-type coupling, where 3,4-dichloroaniline reacts with 2-chlorobenzoic acid in the presence of a copper catalyst (e.g., CuO) and a base (e.g., anhydrous K₂CO₃) in a high-boiling solvent like 2-ethoxy ethanol. Reaction optimization may require varying catalyst loadings (5–10 mol%) and temperatures (120–160°C) to balance yield and purity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via recrystallization (e.g., ethanol/water mixtures) to remove unreacted starting materials .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Use and NMR to confirm substitution patterns and aromatic proton environments (e.g., δ 7.1–7.3 ppm for dichlorophenyl protons) .
- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental Analysis : Verify stoichiometry (C, H, N, Cl) to ensure synthetic accuracy .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
- Solubility : Moderately soluble in DMSO, DMF, and ethanol; poorly soluble in water. Use sonication or mild heating (40–50°C) for dissolution .
- Storage : Store in airtight containers at 4°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Monitor degradation via periodic HPLC analysis .
Advanced Research Questions
Q. How does the substitution pattern (3,4-dichloro vs. 2,6-dichloro) influence the crystal packing and polymorphism of this compound?
- Methodology : Compare X-ray diffraction (XRPD) data of this compound with analogs like 2-[(2,6-Dichlorophenyl)amino]benzoic acid. Cl substituents at the 3,4-positions may disrupt π-π stacking, leading to distinct crystal forms .
- Advanced Analysis : Use DSC/TGA to study thermal stability differences between polymorphs. Computational modeling (e.g., DFT) can predict intermolecular interactions .
Q. What strategies are effective for cocrystal/salt formation to enhance bioavailability?
- Approach : Screen coformers (e.g., nicotinamide, caffeine) via solvent-assisted grinding or slow evaporation. Monitor cocrystal formation via PXRD and FTIR. For example, pairing with a basic amine may form salts via carboxylate-ammonium interactions .
- Key Metrics : Compare solubility and dissolution rates of cocrystals vs. the parent compound in simulated biological fluids (e.g., PBS at pH 7.4) .
Q. How can computational methods predict the biological activity of this compound derivatives?
- In Silico Tools :
- Docking Studies : Model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina.
- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity data to design optimized analogs .
- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .
Q. What mechanistic insights explain the compound’s potential anti-inflammatory or antimicrobial effects?
- Experimental Design :
- ROS Scavenging Assays : Measure radical quenching (e.g., DPPH, ABTS) to evaluate antioxidant capacity .
- Microplate Dilution : Test MIC/MBC against Gram-positive/negative bacteria to assess antimicrobial efficacy .
- Pathway Analysis : Use Western blotting or ELISA to quantify cytokine/COX-2 expression in cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
